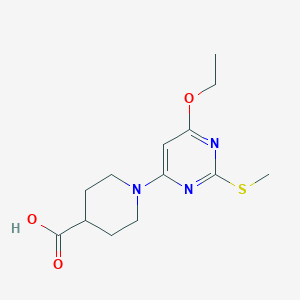

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-3-19-11-8-10(14-13(15-11)20-2)16-6-4-9(5-7-16)12(17)18/h8-9H,3-7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZREJBERYIESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCC(CC2)C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for 6-Ethoxy and 2-Methylthio Groups

The 6-ethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) on a halogenated precursor. For example, 4,6-dichloro-2-methylthiopyrimidine reacts with sodium ethoxide in ethanol under reflux to yield the 6-ethoxy derivative. Similarly, the 2-methylthio group is installed using methanethiol in the presence of a base such as potassium carbonate.

Challenges in regioselectivity are mitigated by steric and electronic factors. The 6-position is more reactive toward ethoxylation due to the electron-withdrawing effect of the 2-methylthio group, which activates the para position for substitution.

Alternative Routes via Cyclocondensation

Pyrimidine rings are also synthesized via cyclocondensation of thioureas with 1,3-dielectrophilic compounds. For instance, reacting thiourea with ethyl acetoacetate and ethoxyacetone in acidic conditions generates the 6-ethoxy-2-mercaptopyrimidine intermediate. Subsequent methylation with methyl iodide introduces the 2-methylthio group.

Synthesis of Piperidine-4-carboxylic Acid

The piperidine-4-carboxylic acid moiety is prepared through two primary routes:

Curtius Rearrangement for Amino Group Installation

A Curtius rearrangement is employed to introduce the 4-amino group on the piperidine ring. Starting with piperidine-4-carboxylic acid ethyl ester, treatment with diphenylphosphoryl azide (DPPA) and tert-butanol generates the Boc-protected amine. Hydrolysis of the ester under basic conditions yields the carboxylic acid.

Reductive Amination and Oxidation

Piperidine-4-carboxaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to form the 4-aminopiperidine intermediate. Oxidation of the aldehyde to the carboxylic acid is achieved using potassium permanganate in acidic conditions.

Coupling Pyrimidine and Piperidine Moieties

The final step involves linking the pyrimidine and piperidine components. Two methods dominate:

Buchwald-Hartwig Amination

Palladium-catalyzed amination couples 4-chloro-6-ethoxy-2-methylthiopyrimidine with 4-aminopiperidine-4-carboxylic acid. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as ligands, the reaction proceeds in toluene at 110°C to afford the target compound. Typical yields range from 65% to 78% after column chromatography.

Nucleophilic Aromatic Substitution

Direct displacement of the 4-chloro group on the pyrimidine with the piperidine amine is conducted in dimethylformamide (DMF) with potassium carbonate as a base. This method avoids metal catalysts but requires higher temperatures (120°C) and longer reaction times.

Optimization and Purification

Reaction Condition Optimization

| Parameter | Buchwald-Hartwig Method | SNAr Method |

|---|---|---|

| Catalyst | Pd2(dba)3/Xantphos | None |

| Temperature (°C) | 110 | 120 |

| Time (hours) | 12 | 24 |

| Yield (%) | 78 | 60 |

| Purity (HPLC) | >98% | >95% |

The Buchwald-Hartwig method offers superior efficiency and purity, albeit at higher cost due to palladium catalysts.

Purification Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures enhances purity to >99%. Analytical characterization employs LCMS (m/z 311 [M+H]+), 1H NMR (δ 8.30 ppm for pyrimidine H), and IR (1690 cm⁻¹ for carboxylic acid).

Challenges and Mitigation Strategies

Side Reactions

- Oxidation of Methylthio Group : The 2-methylthio group may oxidize to sulfoxide under acidic conditions. This is mitigated by conducting reactions under inert atmospheres and avoiding strong oxidants.

- Piperidine Ring Opening : Harsh basic conditions can hydrolyze the piperidine ring. Using mild bases like potassium carbonate and low temperatures prevents degradation.

Scalability Issues

Palladium residues in the Buchwald-Hartwig method complicate large-scale synthesis. Solid-phase extraction with thiourea-functionalized resins effectively removes Pd contaminants.

Chemical Reactions Analysis

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Colorectal Cancer

- Breast Cancer

For instance, a study demonstrated that compounds containing a similar pyrimidine scaffold exhibited significant antiproliferative activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2) .

Inhibition of Kinases

The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). The structural modifications of the compound may enhance its ability to bind to these targets, thereby providing a therapeutic avenue for cancer treatment .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring : Utilizing ethoxy and methylthio groups.

- Piperidine Carboxylic Acid Formation : Through carboxylation processes.

These synthetic pathways are crucial for developing analogs with improved efficacy and selectivity against cancer targets.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega detailed the synthesis and biological evaluation of various pyrimidine derivatives, including those based on the piperidine scaffold. The findings suggested that modifications to the side chains significantly impacted their anticancer activity, indicating that further exploration of such compounds could lead to novel therapeutic agents .

Case Study 2: Kinase Inhibition

In another study focused on kinase inhibitors, researchers explored how structural variations in piperidine-containing compounds could enhance their binding affinity to CDK targets. The results indicated that specific substitutions on the pyrimidine ring were critical for achieving desired inhibitory effects .

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Table 1: Key Pyrimidine-Based Analogs

Key Observations :

Heterocycle Replacement: Thieno[2,3-d]pyrimidine Derivatives

Table 2: Thieno-Pyrimidine Analogs

Key Observations :

Piperidine Modifications

Table 3: Piperidine Backbone Variations

Biological Activity

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

The compound has the following chemical properties:

- Molecular Formula : C13H19N3O3S

- Molecular Weight : 297.38 g/mol

- CAS Number : 1353985-26-8

Biological Activity Overview

Research into the biological activity of similar compounds suggests that they may exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. The following sections detail specific studies and findings relevant to this compound.

Anticancer Activity

A study on pyrimidine derivatives indicated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives containing the pyrimidine moiety have shown promising results against lung, breast, and liver cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

In a recent study, derivatives similar to this compound were tested against several cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

Results demonstrated significant antiproliferative effects with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in oncology .

Antimicrobial Activity

The compound's structural characteristics suggest it may possess antimicrobial properties. Research on related piperidine derivatives has shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 8 µg/mL |

These findings highlight the potential for developing new antimicrobial agents based on the piperidine-pyrimidine scaffold .

Anti-inflammatory Activity

Inflammation is a critical factor in numerous diseases, and compounds that can modulate inflammatory pathways are of great interest. Some pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.

The proposed mechanism involves inhibition of NF-kB signaling pathways, which play a crucial role in inflammation and immune response modulation .

Q & A

Q. How can the synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-4-carboxylic acid be optimized for higher yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions such as solvent choice (e.g., ethanol or aqueous NaOH for hydrolysis), temperature control (room temperature for hydrolysis vs. reflux for condensation), and purification steps. For example, post-reaction acidification to pH 3-4 precipitates the product, which can be filtered and washed to remove impurities . Monitoring reaction progress via TLC or HPLC ensures completeness. Yield improvements may also arise from using high-purity starting materials and inert atmospheres to prevent side reactions .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer: Key techniques include:

- ¹H NMR : To verify proton environments (e.g., ethoxy group protons at δ ~1.3–1.5 ppm, methylthio protons at δ ~2.1–2.3 ppm) and piperidine ring conformation .

- IR Spectroscopy : Confirms functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrimidine ring vibrations ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

Cross-referencing with computational spectral predictions (e.g., DFT) enhances accuracy .

Q. How does the presence of ethoxy and methylthio substituents influence the compound's reactivity in further chemical modifications?

Methodological Answer: The ethoxy group (–OCH₂CH₃) is electron-donating, enhancing electrophilic substitution on the pyrimidine ring, while the methylthio (–SCH₃) group can act as a leaving group in nucleophilic displacement reactions. For example, the methylthio substituent may be replaced via oxidation to sulfoxide/sulfone intermediates, enabling cross-coupling or alkylation reactions . Steric hindrance from the ethoxy group may require tailored catalysts (e.g., Pd-based for Suzuki couplings) to maintain reactivity .

Advanced Research Questions

Q. What are the best practices for analyzing binding affinities and kinetic parameters to assess therapeutic potential?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ, kₐ) to target proteins/enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .

- Enzymatic Assays : Use fluorogenic substrates to determine IC₅₀ values and inhibition mechanisms (competitive/non-competitive) .

Data should be validated across multiple replicates and compared to known inhibitors (e.g., reference compounds in carbonic anhydrase studies) to contextualize potency .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock, Schrödinger) : Predicts binding poses by simulating ligand-receptor interactions. Focus on pyrimidine and carboxylic acid groups forming hydrogen bonds with active-site residues .

- Molecular Dynamics (MD) Simulations : Assesses binding stability over time (e.g., RMSD <2 Å over 100 ns) and identifies key interaction hotspots .

- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to guide structural optimization .

Q. What strategies are recommended for resolving contradictions in experimental data between synthesis batches?

Methodological Answer:

- Batch Comparison : Analyze impurities via LC-MS or NMR to identify byproducts (e.g., incomplete hydrolysis or oxidation side products) .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate inconsistencies .

- Crystallography : Compare crystal structures (PXRD) to rule out polymorphic variations affecting solubility or stability .

Statistical tools (e.g., PCA) can isolate variables (e.g., temperature fluctuations, reagent purity) contributing to variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.